molecular formula C11H11F2NO2 B7861174 N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Cat. No.: B7861174
M. Wt: 227.21 g/mol
InChI Key: TXTVPAYWXNLLCP-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a difluoro-substituted benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the cyclobutyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the difluoro group to difluoromethyl or other reduced forms.

  • Substitution: Replacement of the amine group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) compounds.

  • Reduction reactions can be performed using lithium aluminum hydride or other strong reducing agents.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products include N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-one.

  • Reduction products may include N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-methylamine.

  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The medicinal applications of this compound are under investigation for its potential therapeutic effects. It may be explored as a candidate for drug development, particularly in areas such as neurology and cardiology.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-4-amine

  • N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-6-amine

  • N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-7-amine

Uniqueness: N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine stands out due to its specific substitution pattern and the presence of the cyclobutyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N-cyclobutyl-2,2-difluoro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-4-8(6-10(9)16-11)14-7-2-1-3-7/h4-7,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTVPAYWXNLLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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